2-[3-(Trifluoromethyl)cyclohexyl]acetic acid
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Overview
Description
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid is a useful research compound. Its molecular formula is C9H13F3O2 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Oxidation Reactions
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid, through its related compounds and intermediates, plays a role in various catalysis and oxidation reactions. For instance, cyclohexene, which shares structural similarities with the compound , is involved in oxidation reactions catalyzed by metal-ion complexes, such as palladium acetate in acetic acid solution. These reactions are essential in organic chemistry for producing different compounds including benzene and cyclohex-2-en-1-yl acetate (Brown & Davidson, 1971).
Polymer and Complex Formation
The compound's structural analogs are also used in the synthesis and characterization of polymers and complexes. For example, the reaction of 2-(1H-imidazol-1-yl)acetic acid with specific organotin compounds yields different polymeric and cyclotetrameric structures. These applications are crucial in the field of coordination chemistry and material science (Gan & Tang, 2011).
Photoaffinity Labeling
In bioorganic chemistry, derivatives of this compound are synthesized for use in photoaffinity labeling. This technique is significant for studying biological interactions and is an alternative to radioactive labeling methods. The derivatives, such as [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, are special carbene precursors that facilitate the labeling process (Hatanaka et al., 1989).
Synthesis of Complex Molecules
This compound is also involved in the synthesis of complex molecules. For instance, cyclohexene-1-acetic acid undergoes reactions with aromatic substrates in the presence of polyphosphoric acid to form phenanthrenes, which are important in pharmaceutical and material science (Ramana & Potnis, 1996).
Steric Effects in Catalysis
Steric effects of carboxylate ligands related to this compound are studied in Pd-catalyzed intramolecular C-H arylation reactions. These studies help understand the role of ligand structure in catalytic efficiency and selectivity, which is vital in developing more efficient catalytic processes (Tanji et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[3-(trifluoromethyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJBAYNWPMAINK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560138 |
Source
|
Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120976-33-2 |
Source
|
Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.